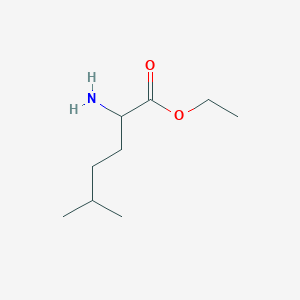
Ethyl 2-amino-5-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-methylhexanoate is an organic compound with the molecular formula C9H19NO2. It is an ester derivative of 2-amino-5-methylhexanoic acid, featuring an ethyl group attached to the carboxylate oxygen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-methylhexanoate can be synthesized through the esterification of 2-amino-5-methylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-5-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-methylhexanoic acid and ethanol.
Aminolysis: Reaction with amines can lead to the formation of amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Aminolysis: Primary or secondary amines under mild heating.
Major Products Formed
Hydrolysis: 2-amino-5-methylhexanoic acid and ethanol.
Reduction: 2-amino-5-methylhexanol.
Aminolysis: Corresponding amides.
Applications De Recherche Scientifique
Ethyl 2-amino-5-methylhexanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-amino-5-methylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-amino-5-methylhexanoic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-5-methylhexanoate can be compared with other similar compounds, such as:
Ethyl 2-aminohexanoate: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Ethyl 2-amino-4-methylhexanoate: The position of the methyl group is different, leading to variations in steric and electronic effects.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
ethyl 2-amino-5-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h7-8H,4-6,10H2,1-3H3 |
Clé InChI |
QUFLFAFIGJRKTK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13494325.png)
![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)
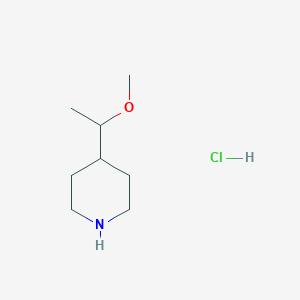

![{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)
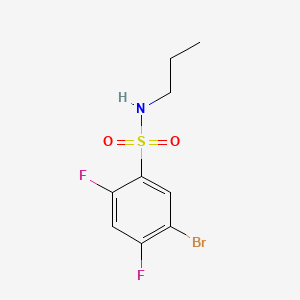
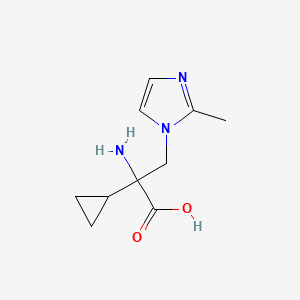
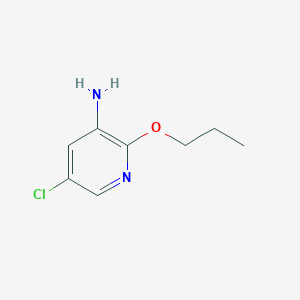
![N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494379.png)
![3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13494385.png)
![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)
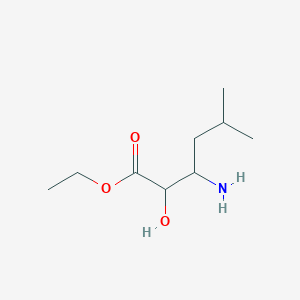
![2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13494396.png)

